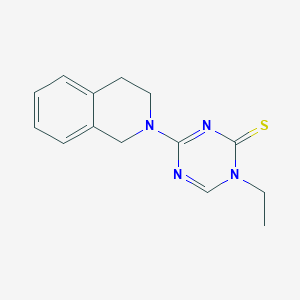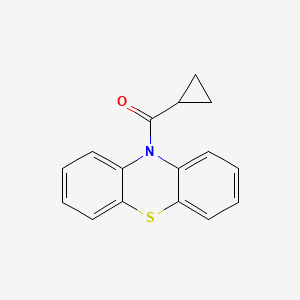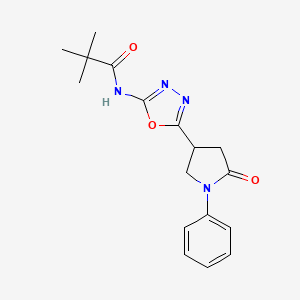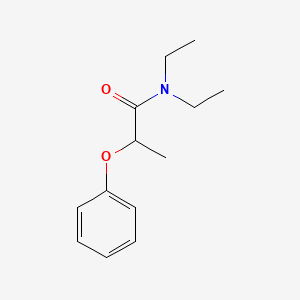
4-(3,4-dihydroisoquinolin-2(1H)-yl)-1-ethyl-1,3,5-triazine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- この化合物の構造は、エチル基と3,4-ジヒドロイソキノリン部分を有するトリアジンコア(1,3,5-トリアジン)で構成されています。
- この化合物は、ヘテロ環のユニークな組み合わせにより、興味深い特性を示します。
4-(3,4-ジヒドロイソキノリン-2(1H)-イル)-1-エチル-1,3,5-トリアジン-2(1H)-チオン: は、トリアジン環とイソキノリン環が縮合した複雑な有機化合物です。
準備方法
合成経路:
工業的製造方法:
化学反応解析
主な生成物:
科学研究への応用
生物学および医学:
化学反応の分析
Types of Reactions
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.
科学的研究の応用
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
標的および経路:
類似化合物の比較
類似化合物:
この化合物の科学的探求は進行中であり、さらなる研究により、私たちの理解が深まることを覚えておいてください。
類似化合物との比較
Similar Compounds
3,4-Dihydro-2(1H)-quinolinone: Known for its pharmacological activities, including anti-cancer and anti-inflammatory effects.
2,3-Dihydroquinazolin-4(1H)-one: Used in drug design for its versatile biological activities.
4-Hydroxy-2-quinolones: Valued for their pharmaceutical applications, particularly in anti-microbial and anti-cancer treatments.
Uniqueness
4-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-ethyl-1,3,5-triazine-2(1H)-thione stands out due to its unique combination of an isoquinoline and triazine ring, which imparts distinct chemical and biological properties
特性
分子式 |
C14H16N4S |
|---|---|
分子量 |
272.37 g/mol |
IUPAC名 |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-1-ethyl-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C14H16N4S/c1-2-17-10-15-13(16-14(17)19)18-8-7-11-5-3-4-6-12(11)9-18/h3-6,10H,2,7-9H2,1H3 |
InChIキー |
CACMYQSKPQFRME-UHFFFAOYSA-N |
正規SMILES |
CCN1C=NC(=NC1=S)N2CCC3=CC=CC=C3C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B11032173.png)
![3-(4-chlorophenyl)-7-[3-(dimethylamino)propyl]-2-ethylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11032180.png)
![1-(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B11032183.png)
![ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11032188.png)

![4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032200.png)
![3-(4-Chlorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11032205.png)
![methyl 2-amino-4-(3-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11032208.png)
![2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B11032227.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11032237.png)


![N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11032250.png)
